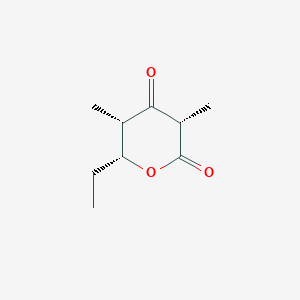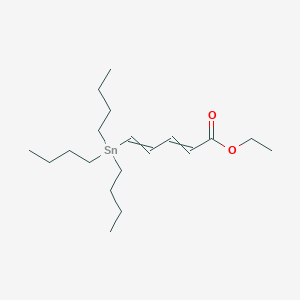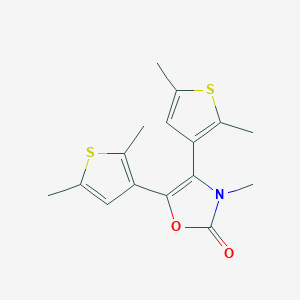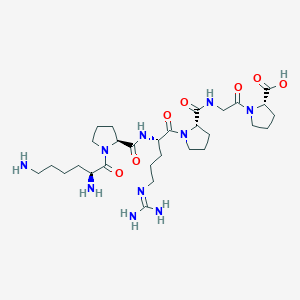
L-Lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycyl-L-proline is a complex peptide compound It is composed of several amino acids, including lysine, proline, ornithine, and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. Deprotection steps are carried out using trifluoroacetic acid (TFA) to remove protecting groups from the amino acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automated peptide synthesizers are commonly used to streamline the process and ensure consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycyl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as lysine and proline.
Reduction: This reaction can reduce disulfide bonds if present in the peptide structure.
Substitution: This reaction can involve the replacement of specific amino acids or functional groups within the peptide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of hydroxyproline, while reduction may lead to the cleavage of disulfide bonds, resulting in a linear peptide.
Scientific Research Applications
L-Lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycyl-L-proline has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: It is utilized in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: It is used in the development of novel biomaterials and as a standard in analytical techniques such as mass spectrometry.
Mechanism of Action
The mechanism of action of L-Lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
L-Lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycyl-L-proline can be compared with other similar peptide compounds, such as:
- L-threonyl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine
- L-Valyl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine
- L-Tryptophyl-L-asparaginyl-L-alanyl-L-lysyl-L-threonyl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine
These compounds share similar structural features but differ in their amino acid composition and sequence, which can influence their biological activity and applications. The uniqueness of this compound lies in its specific sequence and the presence of the diaminomethylidene group, which can confer distinct chemical and biological properties.
Properties
CAS No. |
396080-56-1 |
|---|---|
Molecular Formula |
C29H50N10O7 |
Molecular Weight |
650.8 g/mol |
IUPAC Name |
(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C29H50N10O7/c30-12-2-1-7-18(31)26(43)38-15-5-10-21(38)25(42)36-19(8-3-13-34-29(32)33)27(44)39-16-4-9-20(39)24(41)35-17-23(40)37-14-6-11-22(37)28(45)46/h18-22H,1-17,30-31H2,(H,35,41)(H,36,42)(H,45,46)(H4,32,33,34)/t18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
GZXBWXCAIMNZPU-YFNVTMOMSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


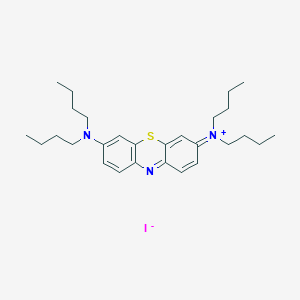
![[2-(3-Ethoxy-3-cyclopenten-1-yl)ethyl]benzene](/img/structure/B14250909.png)
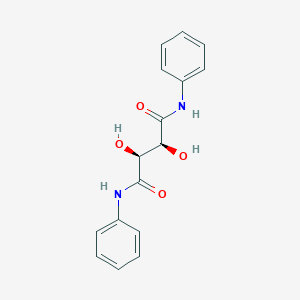
![{1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol](/img/structure/B14250917.png)
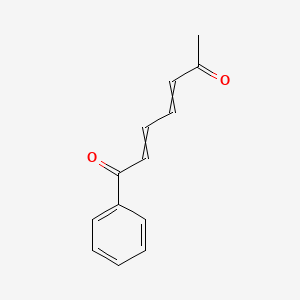
![[9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol](/img/structure/B14250927.png)
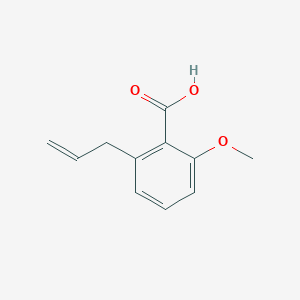
![2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl-](/img/structure/B14250933.png)
![2-[(Benzyloxy)-imino]malonic acid](/img/structure/B14250935.png)
![4-[(2S,5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol](/img/structure/B14250940.png)
![{[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene](/img/structure/B14250951.png)
